molecular formula C20H17F3N4O2S2 B2983084 3,4-dimethyl-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868977-07-5

3,4-dimethyl-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2983084
CAS RN: 868977-07-5
M. Wt: 466.5
InChI Key: YRTGZNTUJJKMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name provides a systematic way of naming chemical substances and will give you some insight into the compound’s structure .


Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions for the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reactants, products, and the conditions of the reaction .


Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Anticancer Potential

The research into compounds similar to 3,4-dimethyl-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, particularly those featuring thiadiazole scaffolds and benzamide groups, has shown promising anticancer activity. Novel Schiff’s bases containing thiadiazole and benzamide have been synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. These compounds have demonstrated significant potential, with some exhibiting promising GI50 values comparable to the standard drug Adriamycin. This highlights the therapeutic potential of such compounds in cancer treatment. The molecular docking and ADMET studies also support their viability as oral drug candidates, indicating good oral drug-like behavior (Tiwari et al., 2017).

Antimicrobial Activity

Compounds related to this compound have also shown significant antimicrobial potential. Novel analogs of benzimidazole derivatives, synthesized through various reactions, have been evaluated for their antimicrobial activity against common pathogens. These studies provide a foundation for further exploration of these compounds as potential antimicrobial agents, with some showing promise against specific bacterial and fungal strains. The research into these derivatives underscores the potential for developing new antimicrobial drugs to address the growing concern of antibiotic resistance (Abdellatif et al., 2013).

Corrosion Inhibition

Another interesting application of compounds similar to this compound is in the field of corrosion inhibition. Benzothiazole derivatives have been synthesized and studied for their effect on steel corrosion in acidic environments. These inhibitors show superior stability and higher efficiency in preventing steel corrosion, with potential applications in industrial processes where corrosion resistance is crucial. The ability of these compounds to adsorb onto surfaces suggests a promising avenue for developing new corrosion inhibitors (Hu et al., 2016).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action refers to how it exerts its effect at the molecular level .

Safety and Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves potential applications or further studies that could be conducted based on the known properties and activities of the compound .

properties

IUPAC Name

3,4-dimethyl-N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2S2/c1-11-6-7-13(8-12(11)2)17(29)25-18-26-27-19(31-18)30-10-16(28)24-15-5-3-4-14(9-15)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTGZNTUJJKMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.